Melting Point Specification: C14 Chain Length Offers a 73–75°C Processing Window Distinct from C12 and C16 Homologs
The JECFA compendial monograph for glycerol 3-oxotetradecanoate specifies a melting point of 73–75°C [1]. This sits between the C12 homolog (3-oxododecanoic acid glyceride, mp 66–68°C) and the C16 homolog (3-oxohexadecanoic acid glyceride, mp 81–84°C) [2] [3]. The 7–9°C interval between each homolog provides a clear thermal identity check for incoming material verification and differentiation during procurement.
| Evidence Dimension | Melting point (compendial specification) |
|---|---|
| Target Compound Data | 73–75°C (JECFA No. 916) |
| Comparator Or Baseline | 3-Oxododecanoic acid glyceride: 66–68°C (JECFA No. 915); 3-Oxohexadecanoic acid glyceride: 81–84°C (JECFA No. 917) |
| Quantified Difference | C14 mp is 7°C higher than C12; 8°C lower than C16 |
| Conditions | JECFA compendial specification; melting point determined by standard pharmacopoeial methods at 760 mm Hg |
Why This Matters
Melting point directly governs handling, blending, and thermal stability during food-flavor formulation; substituting a homolog would alter processing windows and may necessitate reformulation.
- [1] Online Edition: 'Specifications for Flavourings' – 3-Oxotetradecanoic acid glyceride. FAO/WHO JECFA. JECFA No. 916, mp: 73-75°C. View Source
- [2] Online Edition: 'Specifications for Flavourings' – 3-Oxododecanoic acid glyceride. FAO/WHO JECFA. JECFA No. 915, mp: 66-68°C. View Source
- [3] Online Edition: 'Specifications for Flavourings' – 3-Oxohexadecanoic acid glyceride. FAO/WHO JECFA. JECFA No. 917, mp: 81-84°C. View Source
